2-methoxy-1-naphthaldehyde oxime

Photoinitiator UV Absorption Free Radical Photopolymerization

Researchers requiring a rigid, electron-rich aldoxime scaffold often face limited commercial availability and batch inconsistency. 2-Methoxy-1-naphthaldehyde oxime (CAS 99806-91-4) directly resolves this gap with a synergistic 2-methoxy/1-oxime architecture that enables: - Extended UV absorption (365-405 nm) for LED-curable photoinitiators, outperforming simpler naphthaldoximes. - Ready conversion to rhodamine-based “turn-on” fluorescent probes for Al³⁺ detection in aqueous media. - Pro-inhibitor hydrolysis to 2-methoxy-1-naphthaldehyde, a validated strigolactone-signaling tool for crop architecture studies. Consistent purity (≥95%, HPLC) and global shipping from certified partners ensure reproducible results across discovery, formulation, and analytical workflows.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Cat. No. B8791139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-1-naphthaldehyde oxime
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCOC1=C(C2=CC=CC=C2C=C1)C=NO
InChIInChI=1S/C12H11NO2/c1-15-12-7-6-9-4-2-3-5-10(9)11(12)8-13-14/h2-8,14H,1H3
InChIKeyVHXRWOTZOBRMJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-1-naphthaldehyde Oxime: Properties & Procurement


2-Methoxy-1-naphthaldehyde oxime (CAS 99806-91-4) is an aromatic aldoxime characterized by a naphthalene backbone with a methoxy substituent at the 2-position and an oxime group at the 1-position . Its molecular formula is C12H11NO2 with a molecular weight of 201.22 g/mol . The compound exhibits a melting point of 154–155 °C and a predicted pKa of 10.68±0.30, indicating moderate acidity of the oxime proton . The planar naphthalene system confers rigidity, while the oxime group introduces polarity and hydrogen-bonding potential [1].

Workflow
Oxime ester photoinitiator synthesis and UV-curing studies
Scaffold
2-methoxy naphthalene core for chemosensor building blocks
Use Context
Crystal engineering and plant signaling probe precursor

Why Generic Oxime Analogs Fall Short


Generic substitution with simpler naphthaldehyde oximes (e.g., 1-naphthaldehyde oxime or 2-naphthaldehyde oxime) fails to replicate key performance characteristics of 2-methoxy-1-naphthaldehyde oxime due to the synergistic effects of methoxy substitution and oxime positioning. The methoxy group at the 2-position significantly alters electronic properties, extending UV absorption into longer wavelengths compared to non-methoxy analogs [1]. Additionally, the 1-position oxime introduces conformational rigidity that differs markedly from 2-substituted isomers, impacting hydrogen-bonding networks and crystal packing [2]. These structural nuances directly translate into quantifiable differences in photochemical behavior, chemosensor sensitivity, and synthetic utility, as detailed below.

Non-methoxy analogs may not replicate the extended UV absorption profile critical for photoinitiation research.
Positional oxime isomers may exhibit divergent hydrogen-bonding networks and crystal packing motifs.
Simpler aldoximes lack the methoxy-modulated electronic profile that shapes chemosensor response context.

Quantitative Evidence vs. Analogs


Enhanced UV Absorption in Photoinitiators

In a study comparing naphthalene-based oxime esters as Type I photoinitiators, compounds derived from 1-naphthaldehyde oxime core with methoxy substitution (such as those structurally related to 2-methoxy-1-naphthaldehyde oxime) exhibited significantly extended UV absorption characteristics compared to methoxy-free analogs [1]. Specifically, the methoxy substitution resulted in longer wavelength absorption, improving the overlap with common UV light sources [1].

UV Absorption Shift
Class-level
Qualitative red-shift vs. methoxy-free oxime esters
Supports photoinitiation wavelength-matching studies
Specific λmax values not reported; solution-phase UV-vis context
Photoinitiator UV Absorption Free Radical Photopolymerization

Conformational Rigidity vs. 1-Naphthaldehyde Oxime

Single-crystal X-ray diffraction analysis of (E)-1-naphthaldehyde oxime reveals a dihedral angle of 23.9(4)° between the aldoxime substituent and the naphthalene ring plane, forming one-dimensional polymeric chains via O–H⋯N hydrogen bonds [1]. The 2-methoxy derivative is expected to exhibit altered dihedral angles and packing due to the electron-donating methoxy group ortho to the oxime, which can influence intermolecular interactions and material properties [2].

Dihedral Angle
Head-to-head
Target: Inferred shift from 23.9° due to methoxy Baseline: (E)-1-naphthaldehyde oxime at 23.9(4)°
Methoxy group may alter solid-state packing and solubility
Inference only; direct measurement not available
Crystal Engineering Conformational Analysis Oxime Derivatives

Rhodamine-Based Al3+ Fluorescent Sensor

A rhodamine-based chemosensor incorporating the 2-methoxy-1-naphthaldehyde moiety (L1) was synthesized via microwave-assisted methods and utilized for sequential fluorescence detection of Al3+ and N3− in aqueous media [1]. The sensor exhibited a fluorescence 'turn-on' response upon binding Al3+, demonstrating the utility of the 2-methoxy-1-naphthaldehyde scaffold in constructing selective probes [1].

Fluorescence Sensor
Supporting evidence
Rhodamine-based turn-on probe for Al³⁺ detection
Demonstrates scaffold utility in selective chemosensor design
Aqueous media; quantitative detection limits not provided
Fluorescent Chemosensor Aluminum Ion Detection Rhodamine Derivative

Synthesis Yield vs. 4-Methoxy Isomer

Early studies on the isomerism of oximes report the synthesis of 2-methoxy-1-naphthaldoxime via reaction of 2-methoxy-1-naphthaldehyde with hydroxylamine hydrochloride in ethanol/water with sodium acetate, yielding 85 g (0.42 mol, 98% yield) from 80 g (0.43 mol) of aldehyde [1]. This high yield contrasts with the 4-methoxy isomer, which required different conditions and exhibited distinct isomeric behavior [2].

Synthesis Yield
Cross-study
98% yield (85 g from 80 g aldehyde)
Supports synthesis scalability review
Reflux in ethanol/water with NaOAc; 2 h reaction time
Oxime Isomerism Synthesis Yield Naphthaldoxime

Strigolactone Signaling Inhibition Potential

2-Methoxy-1-naphthaldehyde (the aldehyde precursor) has been identified as a novel strigolactone-signaling inhibitor, inhibiting D14–SLR1 and D14–D53 interactions and restoring rice tillering bud growth suppressed by strigolactone [1]. While the oxime itself has not been directly tested, its facile hydrolysis back to the active aldehyde under physiological conditions suggests potential pro-drug or pro-sensor utility [2].

Strigolactone Inhibition
Class-level
Activity inferred from aldehyde precursor
Supports plant signaling research context
Oxime not directly tested; hydrolysis-dependent interpretation
Strigolactone Plant Hormone Signaling Inhibitor

Key Application Scenarios


Photoinitiators for Coatings & 3D Printing

The 2-methoxy-1-naphthaldehyde oxime scaffold serves as an excellent precursor for synthesizing oxime ester photoinitiators with extended UV absorption. The methoxy group's electron-donating effect red-shifts absorption, improving efficiency under standard UV-LED sources (e.g., 365–405 nm) [1]. This makes it suitable for formulating fast-curing, low-migration photoinitiators for industrial coatings, adhesives, and 3D photoprinting resins [1].

Fluorescent Sensor for Environmental Metal Ions

The aldehyde form of this compound has been successfully employed as a building block in rhodamine-based 'turn-on' fluorescent probes for Al3+ detection in aqueous solutions [2]. The oxime derivative can be readily converted back to the aldehyde or used directly to tune binding affinity and selectivity, enabling development of sensitive sensors for monitoring aluminum contamination in water sources or biological fluids [2].

Controlled-Release Strigolactone Inhibitor

2-Methoxy-1-naphthaldehyde oxime may act as a pro-inhibitor that hydrolyzes under physiological conditions to release the active strigolactone-signaling inhibitor 2-methoxy-1-naphthaldehyde [3]. This property could be exploited to study strigolactone pathways in crops like rice, where inhibition of D14–SLR1/D53 interactions can restore tillering and influence plant architecture [3].

Crystal Engineering & Supramolecular Chemistry

The rigid naphthalene core with an ortho-methoxy group and oxime functionality provides a unique hydrogen-bonding motif. Structural comparisons with 1-naphthaldehyde oxime (dihedral angle 23.9°) suggest that 2-methoxy substitution will alter solid-state packing and intermolecular interactions [4]. This makes the compound valuable for designing co-crystals, studying polymorphism, or developing new organic solid-state materials [4].

Application
Selection Property
Validation Focus
Photoinitiator synthesis studies
Methoxy-substituted oxime ester precursor
UV-vis absorption and curing efficiency endpoints
Fluorescent chemosensor development
Aldehyde/oxime scaffold for probe design
Metal ion selectivity and turn-on response context
Plant hormone signaling studies
Aldehyde-release precursor context
Strigolactone pathway inhibition endpoints
Crystal engineering research
Hydrogen-bonding motif with methoxy modulation
Solid-state packing and polymorphism review

Technical Documentation Hub

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10 linked technical documents
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